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5-Bromo-1-ethyl-1,3-dihydro-2h-indol-2-one

Cat. No.: B3328052
CAS No.: 41192-37-4
M. Wt: 240.1 g/mol
InChI Key: UWMMGLIBYAMXME-UHFFFAOYSA-N
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Description

Significance of the Indolone Core in Chemical Biology and Synthetic Chemistry

The indolone scaffold, characterized by a fused bicyclic system comprising a benzene (B151609) ring and a five-membered nitrogen-containing ring with a carbonyl group at the 2-position, is a cornerstone in medicinal chemistry. achemblock.comnih.gov This structural motif is not only prevalent in a variety of natural alkaloids, first identified in plants like Uncaria tomentosa, but also serves as the foundation for numerous synthetic compounds with significant pharmacological value. achemblock.comnih.govsigmaaldrich.com The inherent ability of the oxindole (B195798) core to be chemically modified at several positions allows for the generation of vast libraries of derivatives, each with potentially unique biological functions. achemblock.comsigmaaldrich.com

The significance of the 2-oxindole core is underscored by its presence in a wide range of bioactive molecules. Research has demonstrated that derivatives of this scaffold exhibit a remarkable breadth of biological activities. achemblock.com These activities are crucial in the development of new therapeutic agents across various disease areas.

Table 1: Documented Biological Activities of 2-Oxindole Derivatives

Biological Activity Research Context
Anticancer Inhibition of protein kinases, disruption of p53-MDM2 interaction, anti-proliferative effects against various cancer cell lines. sigmaaldrich.comsigmaaldrich.comwikipedia.orggoogle.com
Antimicrobial Activity against various bacterial and fungal pathogens. achemblock.comsigmaaldrich.comchemspider.com
Antiviral Inhibition of viral replication, including activity against HIV and Potato Virus Y (PVY). sigmaaldrich.comsigmaaldrich.comevitachem.com
α-Glucosidase Inhibitory Potential for antidiabetic applications by modulating carbohydrate metabolism. achemblock.comaksci.com
Anti-inflammatory Modulation of inflammatory pathways. aksci.com

From a synthetic chemistry perspective, the 2-oxindole scaffold is equally important. It serves as a rigid and reliable framework for the development and validation of new stereoselective synthetic methods. The C3 position of the oxindole ring is particularly notable, as it can be functionalized to create a chiral quaternary center, a structural feature of immense interest in drug design. sigmaaldrich.com The development of catalytic enantioselective reactions, such as Friedel-Crafts alkylations and cycloadditions, frequently employs oxindole derivatives to construct complex, three-dimensional molecules like spirocyclic oxindoles with high precision. This synthetic tractability makes the indolone core an invaluable tool for chemists aiming to build structurally diverse and complex molecules for drug discovery programs.

Overview of "5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one" within Indolone Derivatives Research

Within the large family of indolone derivatives, "this compound" represents a specific and synthetically useful intermediate. This compound incorporates three key modifications to the basic oxindole structure: a bromine atom at the 5-position of the benzene ring, an ethyl group at the 1-position (the nitrogen atom), and the defining 2-oxo functionality. While this specific molecule is not typically the final product in drug development, it serves as a crucial building block for creating more complex and potent agents.

The synthesis of related structures, such as 5-bromo-1-ethylindoline-2,3-dione, has been documented and involves the N-alkylation of 5-bromoisatin (B120047) with 1-bromoethane. This suggests a probable synthetic pathway for this compound, likely involving the selective reduction of the 3-keto group of the corresponding dione.

The strategic placement of the bromo and ethyl groups is significant. The bromine atom at the C5 position provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The ethyl group at the N1 position enhances lipophilicity and can influence the molecule's binding orientation within a biological target.

The utility of the 5-bromo-oxindole core is highlighted by research into related compounds. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated as potent anticancer agents that target the VEGFR-2 enzyme. In a different study, a reduced indole (B1671886) core (not an oxindole) of a similar structure, (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, was identified as a potent analgesic agent. These examples underscore the value of the "5-Bromo-1-ethyl" substituted scaffold as a platform for discovering molecules with diverse therapeutic applications.

The crystal structure of the closely related precursor, 5-bromo-1-ethylindoline-2,3-dione, provides insight into the geometry of this class of compounds.

Table 2: Crystallographic Data for 5-Bromo-1-ethylindoline-2,3-dione

Parameter Value
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Crystal System Triclinic
Ring Planarity The indoline (B122111) ring system is nearly planar.
Ethyl Group Orientation The ethyl group is positioned nearly perpendicular to the indoline ring system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B3328052 5-Bromo-1-ethyl-1,3-dihydro-2h-indol-2-one CAS No. 41192-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-ethyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMMGLIBYAMXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of 5 Bromo 1 Ethyl 1,3 Dihydro 2h Indol 2 One and Derivatives

Mechanistic Investigations of Indolone Formation Reactions

The synthesis of the 2-oxindole scaffold, the core of 5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one, can be achieved through various strategic cyclization reactions. These methods often involve intramolecular processes that form the characteristic five-membered lactam ring.

The construction of the 2-oxindole ring system is frequently accomplished via intramolecular cyclization of acyclic precursors. Palladium-catalyzed reactions are a cornerstone of modern synthetic methods for this purpose. A highly regioselective palladium-catalyzed cyclization converts α-chloroacetanilides into oxindoles with high functional group compatibility. organic-chemistry.org This transformation proceeds efficiently with the appropriate choice of a palladium catalyst, a phosphine (B1218219) ligand, and a base, enabling the formation of five-, six-, and seven-membered rings from secondary amide precursors. organic-chemistry.org

Another prominent strategy involves the intramolecular α-arylation of anilides. For instance, fluoro- and chloro-substituted anilides can undergo cyclization mediated by potassium tert-butoxide in dimethylformamide (DMF) to yield diversely substituted oxindoles. organic-chemistry.orgnih.gov The mechanism for these palladium-catalyzed arylations often involves oxidative addition, migratory insertion, and reductive elimination steps. nih.gov

Enzymatic pathways also offer selective routes to the oxindole (B195798) core. Cytochrome P450 enzymes can catalyze the regioselective oxidation of indoles to 2-oxindoles. nih.govacs.org A proposed universal catalytic mechanism for a class of these enzymes, known as cpOPMOs, involves the formation of an epoxide intermediate which is then divergently opened by conserved aspartate or serine/threonine residues to selectively form either a 2-oxindole or a related structure. acs.org

While direct examples of aldol (B89426) or SN1 mechanisms for the specific formation of this compound are less commonly detailed, the fundamental principles of intramolecular nucleophilic attack are central to many cyclization strategies. The synthesis of related (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole has been achieved through multi-step syntheses involving Fischer indole (B1671886) cyclization reactions, showcasing the versatility of cyclization strategies in building complex indole-based structures. iajps.com

Radical-mediated reactions have emerged as a powerful tool for constructing the 2-oxindole framework, particularly for creating sterically hindered 3,3-disubstituted derivatives. rsc.orgrsc.org One innovative approach involves a polar–radical crossover pathway. rsc.orgthieme-connect.com In this method, an aniline (B41778) reacts with a disubstituted ketene (B1206846) to form an amide enolate. This enolate then undergoes single-electron transfer oxidation, typically with iodine, to generate an α-amide radical. rsc.org This radical subsequently cyclizes onto the aromatic ring in a homolytic aromatic substitution (HAS) step to form the oxindole product. rsc.orgthieme-connect.com

Table 1: Proposed Mechanism for Polar-Radical Crossover Synthesis of 2-Oxindoles rsc.org

Step Description Intermediate
1 Nucleophilic attack of a deprotonated aniline on a ketene. Amide Enolate (A)
2 Single Electron Transfer (SET) oxidation of the enolate. α-Amide Radical (B)
3 Intramolecular Homolytic Aromatic Substitution (HAS). Cyclohexadienyl Radical (D)
4 Oxidative rearomatization. Cationic Intermediate (E)

Experimental evidence points to a radical-mediated pathway in other 'transition-metal-free' syntheses as well. The construction of 2-oxindoles with an all-carbon quaternary center has been achieved through a one-pot C-alkylation of β-N-arylamido esters followed by an intramolecular dehydrogenative coupling (IDC), a process believed to involve radical intermediates. nih.gov Similarly, palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides is thought to proceed via a radical pathway. organic-chemistry.org These methods highlight the utility of radical cyclization for accessing complex oxindole structures that might be challenging to synthesize via traditional polar reaction pathways. nih.gov

C-H Functionalization at the C3-Position of 2-Oxindoles

The C3 position of the 2-oxindole core is a key site for chemical modification. Its unique electronic properties, being adjacent to both an amide carbonyl and an aromatic ring, allow for a diverse range of functionalization reactions. The protons at this position are acidic and can be readily removed to form a nucleophilic enolate. chemicalbook.com

The inherent reactivity of the 2-oxindole system often directs functionalization to the C3 position. Due to the electron-withdrawing nature of the adjacent carbonyl group, the C3 protons are acidic, facilitating deprotonation and subsequent reaction with electrophiles. chemicalbook.com This inherent reactivity makes the C3 position a prime target for introducing substituents.

However, achieving selectivity at other positions on the indolone core, such as the benzene (B151609) ring, often requires specific strategies. chim.itacs.org For example, directing groups can be installed on the indole nitrogen or at the C3 position to steer reactions toward less inherently reactive sites like C4 or C7. chim.itacs.org Palladium-catalyzed reactions have been developed that utilize a formyl directing group at C3 to achieve C4-arylation of free (NH) indoles. acs.org The study of these site-selective reactions underscores the tunable reactivity of the indole scaffold, while reinforcing that the C3 position is the most electronically favored site for many transformations. chim.itacs.org

Cross-dehydrogenative coupling (CDC) has become a highly efficient and atom-economical strategy for forming C-C and C-X bonds by directly coupling two C-H bonds without pre-functionalization. chim.itwikipedia.org This methodology is particularly well-suited for modifying the C3 position of 2-oxindoles.

In these reactions, the 2-oxindole acts as the nucleophilic partner after deprotonation or in-situ generation of a radical. For example, graphene oxide has been used as a metal-free catalyst for the CDC of oxindoles with arenes and thiophenols to synthesize 3-aryloxindoles and 3-sulfenylated oxindoles, respectively. researchgate.net Palladium catalysts are also effective; a Pd(II)-BINAP-μ-hydroxo complex can trigger the generation of persistent radicals from 2-oxindole monomers, enabling their aerobic CDC reaction with catechols to form products with a quaternary carbon at the C3 position. nih.gov The oxidative, dearomative CDC of indoles with various C-H nucleophiles can also lead to 2,2-disubstituted indolin-3-ones, which are tautomeric forms or derivatives of functionalized 2-oxindoles, further highlighting the versatility of CDC in modifying the core structure. mdpi.com

Table 2: Examples of CDC Reactions at the C3-Position of Oxindoles

Oxindole Partner Coupling Partner Catalyst/Conditions Product Type
2-Oxindoles Arenes Graphene Oxide, 100-120 °C 3-Aryl-2-oxindoles researchgate.net
2-Oxindoles Thiophenols Graphene Oxide, 100 °C 3-Sulfenylated-2-oxindoles researchgate.net
2-Oxindoles Catechols Pd(II)-BINAP-μ-hydroxo, O₂ 3-Aryl-3-hydroxy-2-oxindoles nih.gov

Electrophilic and Nucleophilic Reactivity Profiles of the Indolone Core

The indolone core possesses a dual reactivity profile. The electron-rich nature of the fused benzene ring and the nitrogen lone pair contrasts with the electrophilic character of the carbonyl carbon and the nucleophilic potential of the C3 position. chemicalbook.comresearchgate.netquora.com

Conversely, the carbonyl carbon (C2) is an electrophilic site, susceptible to attack by nucleophiles, although this is less common than reactions at C3. The benzene portion of the molecule can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation, typically directed to the C5 position, para to the nitrogen atom. For example, reaction of 2-oxindole with 2-bromopropanoyl chloride in the presence of AlCl₃ results in acylation at the C5 position. chemicalbook.com The reactivity is also influenced by the substituent on the nitrogen. N-protecting groups can significantly activate the molecule for certain transformations, such as [3+2] cycloadditions. nih.gov This tunable electrophilic and nucleophilic character makes the indolone core a versatile building block in organic synthesis. rsc.org

Stability and Degradation Pathways in Research Contexts

The stability of this compound in research settings is crucial for ensuring the integrity of experimental results. Potential degradation can be initiated by several factors, including pH, temperature, light, and oxidizing or reducing agents. The inherent reactivity of the lactam functionality, the tertiary amine character of the N-ethylated nitrogen, and the electronic effects of the bromine substituent all contribute to the compound's stability profile.

Hydrolytic Degradation

The amide bond within the γ-lactam ring of the oxindole core is a primary site for potential hydrolytic degradation. Under acidic or basic conditions, this ring can undergo hydrolysis to yield the corresponding amino acid derivative, 2-amino-5-bromo-N-ethylphenylacetic acid. Studies on related compounds, such as esters of 5-bromo-2'-deoxyuridine, have demonstrated pH-dependent stability, with more rapid hydrolysis occurring under acidic conditions. researchgate.net While some indole derivatives have shown stability to acid and base hydrolysis researchgate.net, the specific conditions and the presence of the N-ethyl group may influence the rate of degradation for this compound.

Oxidative Degradation

The oxindole nucleus is susceptible to oxidation. Research on similar molecules, such as sertindole, which also contains an indole core, has indicated that while the compound is stable under various other stress conditions, it is prone to oxidative degradation. researchgate.net Oxidizing agents like hydrogen peroxide (H₂O₂), often used in forced degradation studies, can lead to the formation of various oxidized products. researchgate.netmdpi.com For this compound, oxidation could potentially occur at the C3 position of the oxindole ring, leading to the formation of isatin-like derivatives (5-Bromo-1-ethylindoline-2,3-dione). Furthermore, the presence of the electron-donating N-ethyl group may increase the electron density of the aromatic ring system, potentially making it more susceptible to oxidative processes.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules. While some indole derivatives have demonstrated photolytic stability researchgate.net, the presence of the bromine atom in this compound could influence its photochemical behavior. Halogenated aromatic compounds can be susceptible to photodehalogenation, which would lead to the formation of 1-ethyl-1,3-dihydro-2H-indol-2-one. Additionally, the oxindole core itself may absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions, potentially resulting in dimerization, rearrangement, or cleavage of the lactam ring.

Thermal Degradation

The thermal stability of this compound is an important consideration, particularly for its synthesis and storage. The synthesis of a related compound, (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, involved refluxing in dioxane, suggesting a degree of thermal stability for the N-ethyl-5-bromoindole core structure. iajps.com However, at elevated temperatures, degradation can be expected. Potential thermal degradation pathways could involve the cleavage of the N-ethyl group, decomposition of the lactam ring, or reactions involving the bromine substituent.

Table of Potential Degradation Conditions and Products

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic/Basic Hydrolysis Cleavage of the lactam ring2-amino-5-bromo-N-ethylphenylacetic acid
Oxidation (e.g., with H₂O₂) Oxidation of the oxindole ring5-Bromo-1-ethylindoline-2,3-dione and other oxidized species
Photodegradation (UV light) Photodehalogenation, ring cleavage1-ethyl-1,3-dihydro-2H-indol-2-one, various photoproducts
Thermal Stress Cleavage of N-ethyl group, ring decomposition5-Bromo-1,3-dihydro-2H-indol-2-one, various decomposition products

It is important to emphasize that the degradation pathways and products listed above are based on the chemical principles of the functional groups present in this compound and on data from structurally related compounds. Definitive identification and characterization of the degradation products would require specific forced degradation studies on the target molecule itself.

Theoretical and Computational Chemistry Studies of 5 Bromo 1 Ethyl 1,3 Dihydro 2h Indol 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. For 5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one, these calculations offer a precise understanding of its geometry and electronic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Theoretical studies on similar heterocyclic compounds often employ the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p) to perform geometry optimization. researchgate.netbhu.ac.innih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

For this compound, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles. The optimized geometry provides a foundational model for understanding its chemical behavior. Furthermore, DFT is used to calculate the distribution of electronic charge throughout the molecule. Mulliken atomic charge analysis, for instance, assigns partial charges to each atom, highlighting the electrophilic and nucleophilic centers within the structure. bhu.ac.in

Table 1: Representative Calculated Geometrical Parameters for this compound based on DFT studies of analogous compounds.

ParameterAtom ConnectionCalculated Value
Bond Lengths C=O~1.23 Å
C-N (ring)~1.38 Å
C-Br~1.90 Å
N-C (ethyl)~1.47 Å
Bond Angles O-C-N~125°
C-N-C (ring)~110°
C-C-Br~120°

Note: These values are illustrative and based on typical DFT calculations for similar substituted oxindole (B195798) structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. researchgate.netmalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For oxindole derivatives, the HOMO is often located over the benzene (B151609) ring and the nitrogen atom, while the LUMO is typically distributed over the carbonyl group and the fused ring system. researchgate.net This distribution dictates how the molecule interacts with other reagents.

Table 2: Illustrative FMO Properties for this compound.

ParameterDescriptionTypical Energy Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.0 to -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
Energy Gap (ΔE) E(LUMO) - E(HOMO)3.0 to 4.5

Note: Values are representative based on published data for structurally related compounds. researchgate.netrsc.orgresearchgate.net

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.inmalayajournal.org The ESP map is plotted on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative potential (colored red to yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. For this compound, the area around the carbonyl oxygen atom would show a strong negative potential. malayajournal.org Conversely, regions of positive potential (blue) are associated with atomic nuclei and are prone to nucleophilic attack; these are often found around hydrogen atoms. bhu.ac.in The bromine atom, due to its electronegativity and size, also influences the electrostatic potential distribution significantly.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study how this compound might interact with biological macromolecules, such as proteins, and to assess the stability of these interactions over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov Oxindole derivatives are known to inhibit various enzymes, such as kinases and cholinesterases, making them attractive for drug discovery. mdpi.comresearchgate.net

In a typical docking study involving this compound, the compound would be docked into the active site of a relevant protein target (e.g., Bruton's tyrosine kinase or Glycogen synthase kinase 3β). acs.orgmdpi.com The simulation would identify the most stable binding pose and calculate a docking score, which estimates the binding affinity. Key interactions stabilizing the complex, such as hydrogen bonds (e.g., with the carbonyl oxygen) and hydrophobic interactions (with the aromatic ring and ethyl group), would be identified. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target.

ParameterDescriptionIllustrative Finding
Target Protein Enzyme inhibited by the ligandBruton's Tyrosine Kinase (BTK) acs.org
Binding Energy Estimated free energy of binding-7.0 to -9.0 kcal/mol
Key H-Bond Interaction Hydrogen bond donor/acceptor pairCarbonyl oxygen with a backbone NH of a key residue
Key Hydrophobic Interaction Non-polar interactionBenzene ring in a hydrophobic pocket
Other Interactions Specific non-covalent bondsHalogen bond from Bromine to a carbonyl oxygen

Note: This table is illustrative, based on docking studies of similar oxindole-based inhibitors. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to evaluate the dynamic stability of the ligand-protein complex in a simulated physiological environment. mdpi.commdpi.com An MD simulation tracks the movements of all atoms in the system over time, providing insights into the flexibility of the complex and the persistence of key interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indolones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. ej-chem.org This approach is foundational in drug discovery and medicinal chemistry for designing and optimizing new therapeutic agents. mdpi.com For the indolone class of compounds, QSAR studies are crucial for predicting their potential as inhibitors of various enzymes or as ligands for specific receptors. nih.gov

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are determined by its molecular structure. ej-chem.org To build a QSAR model, researchers compile a dataset of structurally related indolone compounds with known biological activities. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov A reliable QSAR model can then be used to predict the activity of new, unsynthesized indolone derivatives, saving significant time and resources in the drug development process. mdpi.com

Key molecular descriptors typically used in QSAR studies for indolone derivatives include:

Hydrophobicity descriptors: Parameters like LogP quantify the compound's solubility and ability to cross biological membranes.

Electronic descriptors: These describe the electronic aspects of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for molecular interactions.

Steric descriptors: These parameters, such as molecular weight and volume, describe the size and shape of the molecule, which influences how it fits into a biological target.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

The table below illustrates a conceptual set of descriptors that could be used in a QSAR study of substituted indolones.

Descriptor TypeExample DescriptorPotential Influence on Activity
Hydrophobicity LogPAffects membrane permeability and binding to hydrophobic pockets in proteins.
Electronic Dipole MomentInfluences long-range interactions with polar residues in a receptor.
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons in a reaction or interaction.
Steric Molecular VolumeDetermines the fit of the molecule within a binding site.
Topological Wiener IndexDescribes molecular branching, which can impact solubility and binding.

A validated QSAR model for indolones would allow researchers to computationally screen a virtual library of compounds like this compound to prioritize the synthesis of candidates with the highest predicted activity.

Prediction of Reactivity and Selectivity through Computational Approaches

Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of organic molecules, including indolone derivatives. rsc.org These methods can elucidate reaction mechanisms, predict the outcomes of reactions, and guide the development of new synthetic pathways. nih.govrsc.org For a molecule like this compound, computational approaches can predict how it will behave in various chemical transformations.

The reactivity of different sites within the molecule can be assessed using several computational methods:

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the HOMO and LUMO can predict where a molecule is most likely to react. For electrophilic attack, the reaction is likely to occur at the site with the highest HOMO density. For nucleophilic attack, the reaction will favor the site with the highest LUMO density.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to attack by charged or polar reagents.

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), chemists can model the entire energy profile of a potential reaction. rsc.org This involves calculating the energies of reactants, transition states, and products. The calculated energy barrier (activation energy) indicates the kinetic feasibility of a reaction, allowing for the prediction of the major product when multiple pathways are possible. rsc.org

Selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of chemical synthesis. Computational models can predict which of several possible products will be favored. For instance, in the case of further electrophilic aromatic substitution on the benzene ring of this compound, computational models can predict the most likely position of substitution by calculating the relative energies of the intermediates for attack at each possible position.

The table below summarizes common computational methods used for predicting reactivity and selectivity.

Computational MethodInformation ProvidedApplication to Indolones
Density Functional Theory (DFT) Electronic structure, reaction energetics, transition states. rsc.orgPredicting sites of electrophilic/nucleophilic attack, reaction mechanisms.
Frontier Molecular Orbital (FMO) Theory Identification of reactive sites based on HOMO/LUMO energies.Determining the most nucleophilic or electrophilic atoms.
Electrostatic Potential (ESP) Mapping Visualization of charge distribution and polar regions.Predicting interactions with polar reagents and catalysts.
Activation Strain Model (ASM) Decomposes the activation energy into strain and interaction components. rsc.orgUnderstanding the factors that control reaction barriers.

By applying these computational tools, chemists can gain deep insights into the chemical behavior of this compound, enabling more efficient and predictable synthetic planning.

Future Research Directions and Translational Perspectives in Indolone Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of indolone derivatives, including structures related to 5-Bromo-1-ethyl-1,3-dihydro-2h-indol-2-one, is undergoing a paradigm shift towards green and sustainable chemistry. sjp.ac.lksjp.ac.lk Classical synthetic methods often have limitations, including the use of hazardous solvents and reagents, which has spurred the development of more environmentally benign protocols. sjp.ac.lkoup.com

Future research is centered on several key areas:

Green Solvents: There is a significant trend towards replacing conventional hazardous organic solvents with greener alternatives like water, deep eutectic solvents, and ionic liquids. sjp.ac.lksjp.ac.lk Water, in particular, is lauded not only for being inexpensive and non-toxic but also for imparting unique reactivity. oup.com Catalyst-free synthesis of oxindole (B195798) derivatives in water has been demonstrated to be highly efficient, offering mild conditions and high yields. oup.comoup.com

Energy-Efficient Techniques: Methods such as microwave irradiation and visible-light-driven synthesis are gaining traction. sjp.ac.lksjp.ac.lk These techniques can accelerate reaction rates and reduce energy consumption, minimizing waste production. sjp.ac.lk

Atom Economy: Multi-component reactions (MCRs) are being increasingly employed to construct complex indolone scaffolds in a single step from simple precursors. rug.nlresearchgate.net This approach improves atom economy and reduces the number of synthetic steps and purification processes. researchgate.netrug.nl

Electrochemical Methods: Electrochemical synthesis represents a frontier in sustainable chemistry, enabling C–H functionalization of oxindoles without the need for stoichiometric chemical oxidants. acs.orgacs.org This Umpolung (polarity reversal) approach allows the oxindole fragment to act as an electrophile under mild conditions, facilitating the formation of new carbon-oxygen, carbon-carbon, or carbon-nitrogen bonds. acs.orgacs.org

A documented synthesis for a direct precursor, 5-bromo-1-ethylindoline-2,3-dione, involves the reaction of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) with 1-bromoethane in DMF using potassium carbonate as a base. nih.govresearchgate.net Future work could adapt this N-alkylation reaction to align with green chemistry principles, for instance, by exploring phase transfer catalysis or using more sustainable solvent and base systems. researchgate.net

Advanced Mechanistic Elucidation of Reactions and Biological Interactions

A deeper understanding of reaction mechanisms and the nature of biological interactions is critical for designing next-generation indolone-based molecules. Research in this area focuses on both the chemical synthesis and the biological activity of these compounds.

Reaction Mechanisms: Mechanistic studies are revealing sophisticated reaction pathways. For example, the synthesis of hydroxyl-containing oxindoles has been achieved through a cascade process involving epoxidation and a subsequent Friedel–Crafts alkylation, where the reagent Oxone plays a dual role as both an oxidant and a proton source. rsc.org Another advanced strategy involves a methyl trifluoromethanesulfonate (B1224126) (MeOTf)-triggered annulation of N-(2-cyanoaryl)indoles, which proceeds through a proposed intramolecular Friedel–Crafts reaction to form the fused indole (B1671886)–indolone scaffold. acs.org

Biological Interactions: The biological activity of indolone derivatives is intrinsically linked to their three-dimensional structure and their ability to engage with protein targets through specific non-covalent interactions. The crystal structure of the related 5-bromo-1-ethylindoline-2,3-dione shows an almost planar indoline (B122111) ring system, with the ethyl group oriented nearly perpendicular to it. nih.gov The molecules in the crystal are linked by C–H⋯O hydrogen bonds and stabilized by slipped parallel π–π stacking and short Br⋯O contacts. nih.gov These types of interactions are fundamental to how these scaffolds bind to the active sites of enzymes and receptors.

Furthermore, the reactivity of the indolone scaffold can be tuned to achieve specific biological outcomes. The α,β-unsaturated ketone moiety present in some derivatives can act as a Michael acceptor, enabling covalent modification of nucleophilic residues, such as cysteine, on target proteins. nih.gov This covalent bonding can lead to potent and irreversible inhibition of biological targets, a strategy increasingly used in drug design.

Exploration of New Biological Targets and Pathways for Indolone Scaffolds

The indole and indolone scaffolds are recognized as 'privileged structures' in drug discovery, capable of binding to a wide variety of biological receptors. ingentaconnect.comresearchgate.net This versatility has led to the development of drugs for a multitude of diseases. mdpi.com Future research aims to expand the therapeutic utility of these scaffolds by identifying novel biological targets and pathways.

Indolone derivatives have demonstrated efficacy against a diverse range of targets, including:

Protein Kinases: Many indolone-based compounds are potent kinase inhibitors. mdpi.com For instance, sunitinib, which contains an oxindole core, is a multi-kinase inhibitor used in cancer therapy. mdpi.com Derivatives like 1-benzyl-5-bromo-3-hydrazonoindolin-2-one have shown significant inhibitory activity against VEGFR-2, a key kinase in angiogenesis. mdpi.com

Cyclooxygenase (COX) Enzymes: The indole ring is an effective scaffold for designing COX-2 inhibitors, which are important anti-inflammatory agents. ingentaconnect.com

Other Enzymes and Receptors: Indolones have been investigated as inhibitors of phosphodiesterases, agonists and antagonists for 5-hydroxytryptamine receptors, and cannabinoid receptor agonists. ingentaconnect.com

Antimicrobial and Antiviral Targets: Isatin (B1672199) derivatives, the oxidized precursors to indolones, have reported antibacterial, antifungal, and anti-HIV activities, suggesting that indolone scaffolds could be explored for infectious diseases. nih.gov

The 5-bromo substitution, as seen in the title compound, is a common feature in bioactive molecules. Halogen atoms can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can form halogen bonds with biological targets, enhancing binding affinity. The presence of the 5-bromo group in compounds like 1-benzyl-5-bromo-3-hydrazonoindolin-2-one has been linked to potent anticancer activity. mdpi.com

Indolone Derivative ClassBiological Target/ActivityReference
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesAnticancer (VEGFR-2 inhibition) mdpi.com
Indole-based ChalconesAnticancer (Apoptosis induction) nih.govnih.gov
General Isatin/Indolone DerivativesAntimicrobial, Anti-HIV nih.gov
Arylalkanoic acid-type IndolesAnti-inflammatory (COX inhibition) ingentaconnect.com
IndoloquinolinesAntiparasitic, Cytotoxic, Anti-inflammatory nih.gov

Integration of Artificial Intelligence and Machine Learning in Indolone Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating new paradigms for discovery. In indolone research, these computational tools are poised to accelerate progress significantly.

High-Throughput and Encoded Library Screening: DNA-Encoded Library (DEL) technology allows for the synthesis and screening of libraries containing billions of molecules. rsc.orgnih.gov This technology has been successfully applied to identify novel hits for various protein targets using oxindole scaffolds. rsc.org The vast datasets generated from DEL screening are particularly amenable to ML analysis to identify structure-activity relationships and prioritize hits. acs.orgacs.org These screens have proven effective at discovering highly selective inhibitors with novel binding modes. nih.govacs.org

Predictive Modeling: Machine learning models are being developed to predict the outcomes of chemical reactions, which can guide the design of more efficient synthetic routes for complex molecules like indolones. rsc.org

Computational Catalyst and Drug Design: Computational methods are used to screen combinatorial catalyst libraries, employing chemometric analysis to correlate 3D steric and electrostatic properties with catalyst performance. rsc.org In drug discovery, computational screening of virtual compound libraries helps in identifying potential drug candidates before committing to chemical synthesis, saving time and resources.

Applications in Materials Science and Other Non-Biological Fields

While the majority of research on indolones focuses on their biological properties, the inherent electronic and photophysical characteristics of the indole and oxindole cores make them attractive for applications in materials science.

Organic Electronics: The electron-rich indole scaffold is being explored for use in organic electronic devices. Indole derivatives have been incorporated into organic light-emitting diodes (OLEDs) and used as hole-transporting materials (HTMs) in high-efficiency perovskite solar cells. rug.nlrsc.org

Dye-Sensitized Solar Cells (DSSCs): Oxindole-bridged organic sensitizers have been synthesized for DSSC applications. mdpi.comnih.gov In one study, new D-π-A sensitizers featuring halogen-substituted oxindole units were created. mdpi.com Notably, the cell based on the bromine-incorporated dye exhibited the highest power conversion efficiency compared to fluorine and iodine analogues, underscoring the potential utility of the 5-bromo-indolone framework in this domain. mdpi.comnih.gov The amide carbonyl group of the oxindole was also found to assist in electron injection by chelating to the TiO₂ surface. mdpi.com

Sustainable Polymers: In the quest for high-quality biopolyesters, indole has been investigated as a new sustainable aromatic unit. rsc.org Polyesters synthesized from an indole-based dicarboxylate were found to be amorphous with superior thermal stability and could be formed into clear, transparent films. rsc.org

This expansion into non-biological fields represents a significant future direction, leveraging the unique properties of the indolone scaffold beyond medicine.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-1-ethyl-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves alkylation of 5-bromoindolin-2-one with ethyl bromoacetate in ethyl acetate under mild conditions (room temperature, overnight) . To optimize yields, ensure stoichiometric control of the ethylating agent and monitor reaction progress via TLC (Rf ~0.30 in 70:30 EtOAc/hexane). Post-reaction purification via flash chromatography with similar solvent systems is critical to isolate the product . For scalability, consider using PEG-400/DMF mixtures to enhance solubility of intermediates, as demonstrated in analogous indole alkylation reactions .

Q. How can the structure of this compound be confirmed after synthesis?

  • Methodology : Use a combination of ¹H NMR and ¹³C NMR to verify substituent positions and assess purity. For example, the ethyl group’s protons should appear as a triplet (~1.2 ppm) and quartet (~3.4 ppm), while the indole aromatic protons show characteristic splitting patterns . FAB-HRMS (e.g., m/z 427.0757 [M+H]⁺ for related brominated indoles) provides precise molecular weight confirmation . TLC with UV visualization (Rf ~0.30) ensures homogeneity .

Q. What are the key storage and stability considerations for this compound?

  • Methodology : Store the compound in a tightly sealed container under refrigeration (2–8°C) to prevent decomposition. Avoid exposure to moisture or light, as brominated indoles are prone to hydrolysis and photodegradation . For long-term stability, conduct accelerated aging studies under controlled humidity (e.g., 40% RH) and monitor via HPLC for degradation products.

Advanced Research Questions

Q. How can fluorinated derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

  • Methodology : Introduce fluorinated groups via nucleophilic substitution or cross-coupling reactions. For example, react the brominated core with trifluoroacetyl chloride in the presence of pyridine to yield 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone . Alternatively, use Suzuki-Miyaura coupling with fluorinated boronic acids under Pd catalysis. Purify derivatives via column chromatography and validate using ¹⁹F NMR (e.g., δ -70 to -80 ppm for CF₃ groups) .

Q. What experimental strategies resolve contradictions in biological activity data for brominated indole derivatives?

  • Methodology : (i) Dose-response profiling : Test the compound across a broad concentration range (nM to μM) in cell-based assays to identify non-linear effects. (ii) Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) causes false negatives . (iii) Counter-screening : Evaluate off-target effects using kinase panels or receptor binding assays. For example, ziprasidone derivatives (structurally similar) require testing for dopamine receptor cross-reactivity .

Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacokinetic properties?

  • Methodology : Perform docking studies against target proteins (e.g., serotonin receptors) using software like AutoDock Vina to prioritize substituents improving binding affinity . Use QSAR models to predict logP and solubility; for instance, adding sulfonyl groups (as in CAS 847550-77-0) reduces lipophilicity and enhances aqueous solubility . Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers).

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology : Key issues include exothermic reactions during alkylation and low yields in cross-coupling steps. Mitigate by:
  • Using flow chemistry to control temperature and improve mixing .
  • Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify purification .
  • Optimizing catalyst loading (e.g., CuI at 10 mol%) in azide-alkyne cycloadditions to minimize costs .

Safety and Handling (Advanced)

Q. What precautions are necessary when handling this compound in high-throughput screening (HTS) environments?

  • Methodology : (i) Use closed-system automated dispensers to avoid inhalation of airborne particulates. (ii) Implement static control measures (e.g., ionizing air guns) due to the compound’s electrostatic sensitivity . (iii) For HTS plates, pre-dose with DMSO solutions in fume hoods and seal with PTFE lids to prevent volatilization .

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5-Bromo-1-ethyl-1,3-dihydro-2h-indol-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.